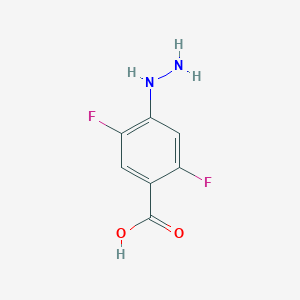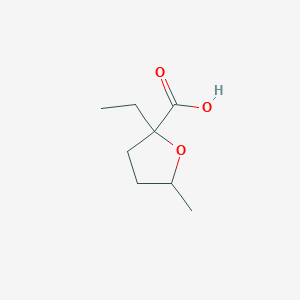![molecular formula C22H25N3O B13966557 2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,8-Trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a quinoline core substituted with methyl groups at positions 2, 6, and 8, and an N-[4-(4-morpholinyl)phenyl] group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like 2,6,8-Trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by the final coupling reaction. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6,8-Trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucle
特性
分子式 |
C22H25N3O |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
2,6,8-trimethyl-N-(4-morpholin-4-ylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C22H25N3O/c1-15-12-16(2)22-20(13-15)21(14-17(3)23-22)24-18-4-6-19(7-5-18)25-8-10-26-11-9-25/h4-7,12-14H,8-11H2,1-3H3,(H,23,24) |
InChIキー |
ABXBWRLDZKQFIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)




![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)





